molecular formula C13H11NO3S B14035070 2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid

2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid

Katalognummer: B14035070
Molekulargewicht: 261.30 g/mol
InChI-Schlüssel: SBDMAHNPSTVDRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a phenylsulfanyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylsulfanyl-substituted acetoacetic ester with an appropriate amine, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.

    5-Phenylsulfanyl-1,2-dihydropyridine-3-carboxylic acid: Lacks the oxo group, which can affect its reactivity and applications.

Uniqueness

2-Oxo-5-phenylsulfanyl-1,2-dihydro-pyridine-3-carboxylic acid is unique due to the presence of both the oxo and phenylsulfanyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H11NO3S

Molekulargewicht

261.30 g/mol

IUPAC-Name

methyl 2-oxo-5-phenylsulfanyl-1H-pyridine-3-carboxylate

InChI

InChI=1S/C13H11NO3S/c1-17-13(16)11-7-10(8-14-12(11)15)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)

InChI-Schlüssel

SBDMAHNPSTVDRU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CNC1=O)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.